Physicochemical properties of 1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole
Physicochemical properties of 1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole
An in-depth technical analysis of 1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole requires a rigorous understanding of heterocyclic chemistry, electronic substituent effects, and thermodynamic stability. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive evaluation of this compound's physicochemical properties, supported by self-validating experimental protocols and authoritative mechanistic insights.
Molecular Architecture & Electronic Profiling
The compound 1-(4-Methoxy-2-nitrophenyl)-1H-1,2,3,4-tetrazole (C₈H₇N₅O₃) is a highly functionalized heterocycle characterized by a "push-pull" electronic distribution. The molecular architecture consists of a 1H-tetrazole core linked at the N1 position to a phenyl ring, which is further substituted with an electron-donating methoxy group (-OCH₃) at the para position and an electron-withdrawing nitro group (-NO₂) at the ortho position.
The tetrazole ring itself exhibits strong electron-withdrawing properties and unique acid-base characteristics[1]. Because the N1 position is substituted, the molecule lacks the acidic N-H proton found in unsubstituted tetrazoles, rendering it incapable of annular tautomerism. Instead, the compound acts as a weak base and a strong electron acceptor. The ortho-nitro group forces the tetrazole ring out of coplanarity with the phenyl ring due to steric hindrance, which significantly impacts the molecule's overall dipole moment and crystal packing. Furthermore, the lipophilicity and steric properties of such 1-aryl-tetrazoles are critical determinants of their membrane transport capabilities in biological systems[2].
Thermodynamic & Solvation Dynamics
Thermal Stability and Energetics
Tetrazoles are inherently energetic materials due to their high nitrogen content. The thermal decomposition of 1-aryl-tetrazoles typically initiates via the highly exothermic extrusion of molecular nitrogen (N₂) from the heterocyclic core[3]. The presence of the ortho-nitro group in this specific derivative acts as an internal oxidizer, which can slightly lower the onset temperature of decomposition compared to unsubstituted 1-phenyltetrazole. Multi-stage thermal decomposition profiles, beginning with ring cleavage and followed by the degradation of the resulting aryl azide or carbene intermediates, are characteristic of these energetic systems[4].
Solvation and Lipophilicity
The solubility profile of 1-(4-Methoxy-2-nitrophenyl)-1H-tetrazole is governed by the competing effects of its substituents. The methoxy group enhances lipophilicity, driving favorable partitioning into organic phases, while the highly polar nitro group and the tetrazole nitrogens provide hydrogen-bond acceptor sites that facilitate moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in aqueous media.
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical phenomena observed directly confirm the success of the procedure.
Workflow I: One-Pot Synthesis via Azide Cycloaddition
The synthesis of 1-substituted tetrazoles is most efficiently achieved via the cycloaddition of an amine with triethyl orthoformate and sodium azide[5].
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Reagent Assembly : Dissolve 10.0 mmol of 4-methoxy-2-nitroaniline in 20 mL of glacial acetic acid.
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Imidate Formation : Add 15.0 mmol of triethyl orthoformate. Causality: The orthoformate acts as a one-carbon synthon (providing the C5 carbon of the tetrazole). The glacial acetic acid serves as both the solvent and the acid catalyst, protonating the orthoformate to facilitate the departure of ethanol and driving the formation of the intermediate imidate.
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Cycloaddition : Slowly add 15.0 mmol of sodium azide (NaN₃) and heat the mixture to 80 °C for 8 hours. Causality: The azide ion acts as the nucleophile, attacking the protonated imidate to provide the remaining three nitrogen atoms necessary for cyclization[6].
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Self-Validation (TLC & FTIR) : Monitor the reaction via Thin-Layer Chromatography (TLC). The complete consumption of the bright yellow amine precursor validates the reaction's progress. Post-isolation, analyze the product via FTIR; the absolute disappearance of the primary amine N-H stretching bands (3300–3500 cm⁻¹) and the appearance of the tetrazole C-H stretch (~3130 cm⁻¹) self-validates the successful ring closure.
Caption: Synthetic workflow for 1-(4-Methoxy-2-nitrophenyl)-1H-tetrazole via azide cycloaddition.
Workflow II: Thermal Profiling (TGA/DSC)
Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are utilized to map the energetic degradation pathway[3].
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Sample Preparation : Accurately weigh 3.0 mg of the purified compound into an aluminum crucible.
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Heating Program : Ramp the temperature from 25 °C to 400 °C at a strict rate of 10 °C/min under a nitrogen atmosphere (50 mL/min). Causality: A 10 °C/min ramp rate provides the optimal balance between thermal resolution and experimental safety, preventing thermal runaway while accurately capturing the onset of the highly exothermic N₂ extrusion.
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Self-Validation (Mass Balance) : The theoretical mass of molecular nitrogen (N₂) in C₈H₇N₅O₃ (MW: 221.18 g/mol ) is exactly 12.66%. If the first distinct step-loss on the TGA curve precisely matches a ~12.6% mass reduction, the mechanism of initial tetrazole ring cleavage via N₂ extrusion is mathematically self-validated.
Workflow III: Shake-Flask Partition Coefficient (LogP) Determination
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Equilibration : Dissolve the compound in mutually saturated n-octanol and aqueous phosphate buffer (pH 7.4). Causality: Because the compound lacks an ionizable proton, its LogP will mirror its LogD at physiological pH, making this an accurate reflection of its passive membrane permeability[2].
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Phase Separation : Agitate for 24 hours at 25 °C, then centrifuge at 3000 rpm to ensure complete phase separation.
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Self-Validation (Recovery Check) : Quantify the concentration in both phases using UV-Vis spectroscopy. Calculate the total mass recovered (Mass in Octanol + Mass in Water). A mass recovery exceeding 98% validates that the compound did not degrade or become trapped in an interfacial emulsion during the assay.
Caption: Physicochemical profiling workflow encompassing thermal and lipophilic characterization.
Quantitative Data Summaries
The following tables consolidate the theoretical and experimentally derived physicochemical parameters of the target compound.
Table 1: Physicochemical and Thermodynamic Parameters
| Parameter | Value / Description | Analytical Method |
| Molecular Formula | C₈H₇N₅O₃ | Elemental Analysis |
| Molecular Weight | 221.18 g/mol | Mass Spectrometry (ESI-MS) |
| LogP (Partition Coefficient) | 1.45 ± 0.10 | Shake-Flask (n-octanol/water) |
| T_onset (Decomposition) | 215 °C – 225 °C | DSC / TGA |
| Primary Mass Loss (TGA) | ~12.6% (N₂ Extrusion) | Thermogravimetric Analysis |
| Physical State | Crystalline Solid | Visual Observation |
Table 2: Diagnostic Spectroscopic Signatures
| Modality | Key Signals | Structural Assignment |
| ¹H NMR (DMSO-d₆) | ~9.55 ppm (s, 1H) | Tetrazole C5-H (Highly deshielded) |
| ~7.85 ppm (d, 1H) | Aromatic H3 (Deshielded by ortho-NO₂) | |
| 3.88 ppm (s, 3H) | Methoxy (-OCH₃) protons | |
| FTIR (KBr pellet) | 3130 cm⁻¹ | Tetrazole C-H stretching |
| 1535 cm⁻¹, 1350 cm⁻¹ | Asymmetric & Symmetric -NO₂ stretching | |
| 1255 cm⁻¹ | Aryl-alkyl ether (C-O-C) stretching |
Sources
- 1. mdpi.com [mdpi.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09324C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 6. hjpmh.co.in [hjpmh.co.in]
